molecular formula C17H19ClN2OS B11369202 N-(3-chlorophenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide

N-(3-chlorophenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide

Cat. No.: B11369202
M. Wt: 334.9 g/mol
InChI Key: MRHXULZUUILODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyridine carboxamides and is characterized by the presence of a chlorophenyl group, dimethyl groups, and a propylsulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using a chlorinated aromatic compound.

    Addition of Dimethyl Groups: The dimethyl groups are added through alkylation reactions.

    Attachment of the Propylsulfanyl Group: The propylsulfanyl group is introduced through a thiolation reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)pyridine-3-carboxamide: Lacks the dimethyl and propylsulfanyl groups.

    4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide: Lacks the chlorophenyl group.

    N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide: Lacks the propylsulfanyl group.

Uniqueness

N-(3-chlorophenyl)-4,6-dimethyl-2-(propylsulfanyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,6-dimethyl-2-propylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C17H19ClN2OS/c1-4-8-22-17-15(11(2)9-12(3)19-17)16(21)20-14-7-5-6-13(18)10-14/h5-7,9-10H,4,8H2,1-3H3,(H,20,21)

InChI Key

MRHXULZUUILODW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=CC(=N1)C)C)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.